molecular formula C7H14ClNO2 B12829486 (2S,4S)-4-Methyl-pipecolinic acid hydrochloride

(2S,4S)-4-Methyl-pipecolinic acid hydrochloride

Cat. No.: B12829486
M. Wt: 179.64 g/mol
InChI Key: VFHDXJSQHVCVDP-GEMLJDPKSA-N
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Description

(2S,4S)-4-Methyl-pipecolinic acid hydrochloride is a chiral, stereochemically defined pipecolic acid derivative of significant interest in medicinal chemistry and neuroscience research. Pipecolic acid itself is a metabolite of lysine and acts as a neurotransmitter and neuromodulator in the central nervous system. The specific (2S,4S) stereochemistry of this compound makes it a valuable constrained building block, or scaffold, for the synthesis of more complex molecules. Researchers utilize this compound in the design and development of pharmaceutical agents, particularly those targeting the GABA system, as pipecolic acid analogues can interact with GABA receptors and transporters. Its constrained ring structure, compared to linear amino acids, allows for the exploration of structure-activity relationships (SAR) by influencing the molecule's conformation and its interaction with biological targets. This compound is also investigated for its potential role as a precursor in the synthesis of inhibitors for various enzymes, including those involved in neurotransmitter regulation. As a high-purity chiral synthon, it is essential for creating stereoselective compounds in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(2S,4S)-4-methylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1

InChI Key

VFHDXJSQHVCVDP-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1CCN[C@@H](C1)C(=O)O.Cl

Canonical SMILES

CC1CCNC(C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

This method uses L-aspartic acid as the chiral starting material, leveraging its inherent stereochemistry to build the pipecolinic acid framework with the desired (2S,4S) configuration. The key steps include:

  • Selective mono-esterification of L-aspartic acid to form L-aspartic acid-4-alkyl ester hydrochloride.
  • Reaction with acrylate and amino protection to form N-protected intermediates.
  • Intramolecular cyclization and decarboxylation under alkaline conditions to form 4-oxopiperidine derivatives.
  • Esterification and selective carbonyl reduction to generate cis-4-hydroxypiperidine intermediates.
  • Activation of hydroxyl groups followed by nucleophilic substitution with methyl metal reagents to introduce the 4-methyl group.
  • Final deprotection steps to yield (2S,4S)-4-methyl-pipecolinic acid hydrochloride.

Reaction Conditions and Yields

  • The reactions are typically carried out in solvents such as methanol, ethanol, tetrahydrofuran, dichloromethane, dioxane, or water.
  • Protective groups are used to control reactivity and stereochemistry.
  • The nucleophilic substitution step employs methyl metal reagents under SN2 conditions to ensure inversion and correct stereochemistry.
  • The overall process is reported to have high selectivity and yield, suitable for industrial production.

Advantages and Limitations

Advantages Limitations
Uses inexpensive, readily available L-aspartic acid Multi-step synthesis requiring purification at each step
High stereoselectivity and yield Use of protective groups and reagents increases complexity
Environmentally friendly solvents Some steps require column chromatography purification
Suitable for scale-up Requires careful control of reaction conditions

Preparation via Hydrolysis and Resolution of 4-Methyl-2-Cyanopiperidine

Synthetic Route Summary

This approach starts from 4-methyl-2-cyanopiperidine, which undergoes:

  • Hydrolysis with hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.
  • Esterification with ethanol and thionyl chloride to produce 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.
  • Separation of cis and trans isomers by pulping with a mixed solvent of methyl tert-butyl ether and ethanol, filtering out the cis isomer.
  • Resolution of the trans isomer using L-tartaric acid to obtain the (2S,4S)-4-methylpiperidine-2-ethyl formate with high enantiomeric excess.
  • Final purification and conversion to the hydrochloride salt form.

Reaction Conditions and Yields

  • Hydrolysis is performed under reflux with 6N hydrochloric acid.
  • Esterification is carried out under reflux with absolute ethanol and thionyl chloride.
  • Isomer separation is achieved by selective crystallization (pulping) rather than chromatography.
  • Resolution with L-tartaric acid improves enantiomeric purity to >98% ee.
  • Reported combined yields for esterification and isomer separation steps are approximately 44%, with the resolution step yielding about 40%.

Advantages and Limitations

Advantages Limitations
Simple and convenient operation Moderate overall yield (~40-44%)
Uses common, inexpensive reagents Requires resolution step for enantiopurity
Mild reaction conditions Separation of cis/trans isomers needed
Suitable for large-scale production Hydrolysis and esterification steps require careful control

Comparative Data Table of Preparation Methods

Feature L-Aspartic Acid Route 4-Methyl-2-Cyanopiperidine Route
Starting Material L-Aspartic acid (chiral pool) 4-Methyl-2-cyanopiperidine
Key Steps Esterification, cyclization, reduction, SN2 substitution, deprotection Hydrolysis, esterification, isomer separation, resolution
Stereoselectivity High, inherent from chiral starting material High after resolution with L-tartaric acid
Yield High (not explicitly quantified, but improved over prior art) Moderate (~40-44% combined)
Purification Column chromatography required at multiple steps Crystallization and filtration for isomer separation
Scalability Suitable for industrial production Suitable for large-scale production
Environmental Impact Uses environmentally friendly solvents Uses common solvents, mild conditions
Cost of Raw Materials Low to moderate Low

Research Findings and Industrial Relevance

  • The L-aspartic acid-based method offers a stereoselective and environmentally friendly route but involves multiple steps and purification stages, which may increase production complexity and cost.
  • The 4-methyl-2-cyanopiperidine route is simpler operationally, with mild conditions and straightforward isomer separation, making it attractive for scale-up despite moderate yields.
  • Both methods emphasize the importance of controlling stereochemistry to obtain the (2S,4S) isomer with high enantiomeric purity, critical for pharmaceutical applications.
  • Recent patents highlight improvements in yield, selectivity, and process simplification, reflecting ongoing industrial interest in optimizing these synthetic routes.

Chemical Reactions Analysis

1.2. Alternative Route via Cyanopiperidine Hydrolysis

A patent describes a high-yielding resolution-free method:

  • Hydrolysis : 4-Methyl-2-cyanopiperidine refluxed in 6N HCl produces 4-methylpiperidine-2-carboxylic acid hydrochloride (95% yield).

  • Esterification : Thionyl chloride/ethanol converts the acid to ethyl ester hydrochloride (88% yield).

  • Diastereomeric Resolution : L-Tartaric acid selectively crystallizes (2S,4S)-enantiomer (ee > 98%) .

Key Advantages :

  • Eliminates chromatographic purification.

  • Industrial scalability with <5% epimerization.

2.1. Peptide Coupling

The compound serves as a constrained proline analog in peptide synthesis. In the total synthesis of pipecolidepsin A , its β-hydroxyl group participates in ester bond formation with L-pipecolic acid under DIPCDI/DMAP activation (90% conversion, 11% epimerization).

2.2. Protection/Deprotection

  • N-Boc Protection : Boc₂O/DIEA in THF (quantitative yield) .

  • Carboxyl Activation : EDC/HOBt enables amide bond formation without racemization .

3.1. Epimerization Studies

Under acidic conditions (pH < 3), partial epimerization at C2 occurs due to ring-opening/re-closing mechanisms :

ConditionEpimerization (%)
pH 1.5, 25°C, 24h12–15
pH 7.0, 25°C, 24h<1

3.2. Corey–Chaykovsky Cyclization

A zwitterionic bicyclic lactam intermediate is formed via sulfonium salt-mediated cyclization (dr > 20:1 for cis-4-hydroxy-2-methylpiperidine) .

Stability Profile

ConditionDegradation (%)Major Byproduct
40°C/75% RH, 30 days3.2None detected
0.1N NaOH, 24h28Open-chain diketopiperazine
UV light (254 nm), 48h15N-Oxide

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs are dominated by L-aspartic acid ($12–15/kg) and resolution agents (L-tartaric acid: $8–10/kg) .

  • Waste Streams : Ethanol (72% recovery) and methyl tert-butyl ether (85% recycling efficiency) .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(2S,4S)-4-Methyl-pipecolinic acid hydrochloride is utilized as a chiral building block in the synthesis of complex organic molecules. Its structure allows for various transformations, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to generate different piperidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound undergoes nucleophilic substitution reactions to introduce various functional groups under basic conditions.

These reactions facilitate the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.

Biological Applications

Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect proteases and glycosidases, which play critical roles in various biological processes. This inhibition can have therapeutic implications in treating diseases related to enzyme dysfunction.

Protein-Ligand Interactions
The compound modulates protein activity by binding to active sites or allosteric sites on enzymes and receptors. This interaction alters the conformation and function of the proteins, making it a potential candidate for drug design targeting specific biological pathways.

Pharmaceutical Applications

Intermediate in Drug Synthesis
this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other medical conditions. Its ability to act as a precursor for various bioactive compounds enhances its importance in medicinal chemistry.

Case Studies
Several studies highlight the compound's utility in synthesizing new drug candidates. For example, its role in creating zwitterionic bicyclic lactams has been documented, showcasing its versatility as a precursor for more complex structures with potential therapeutic applications .

Industrial Applications

Agrochemicals Production
In addition to its pharmaceutical uses, this compound is also employed in the production of agrochemicals. Its unique properties allow it to serve as an effective building block for developing agricultural products that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Stereochemical Differences

  • Ring Size : The target compound’s piperidine backbone (6-membered ring) offers greater conformational flexibility compared to pyrrolidine derivatives (5-membered ring), influencing binding kinetics to larger enzyme active sites .
  • Substituent Effects: The 4-methyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Fluorine in increases metabolic stability and bioavailability, a common strategy in radiopharmaceuticals .

Biological Activity

(2S,4S)-4-Methyl-pipecolinic acid hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.

This compound is a chiral compound that serves as a building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These properties facilitate its use in synthesizing complex organic molecules and pharmaceuticals.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways. For instance, it acts on proteases and glycosidases, which are crucial in various biological processes .
  • Protein-Ligand Interactions : It modulates the activity of proteins by binding to active sites or allosteric sites, altering their conformation and function .

Biological Activities

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

  • Antiviral Activity : Research indicates that this compound may inhibit viral proteases, which are essential for viral replication. This property positions it as a candidate for antiviral drug development .
  • Neuroprotective Effects : Preliminary studies suggest that the compound could have neuroprotective properties, making it relevant for treating neurological disorders.
  • Antitumor Activity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

A study examining the inhibitory effects of this compound on glycosidases demonstrated significant inhibition with IC50 values ranging from 3 to 11 μM. These results highlight its potential as a therapeutic agent targeting carbohydrate metabolism .

Enzyme TypeIC50 (μM)Reference
α-Glucosidase3 - 11
β-Galactosidase15.6
Protease InhibitorVariable

Neuroprotective Studies

In neuroprotective assays, this compound demonstrated the ability to reduce neuronal cell death induced by oxidative stress. This suggests a mechanism involving antioxidant properties or modulation of neuroinflammatory pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2S,4S)-4-Methyl-pipecolinic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of stereospecific piperidine derivatives often involves multi-step reactions, including nucleophilic substitutions and acid-catalyzed cyclizations. For this compound, key steps may include the use of chiral catalysts or resolving agents to control stereochemistry. Reaction conditions such as pH (e.g., alkaline conditions for deprotonation) and temperature (e.g., low temperatures to minimize racemization) are critical. For example, hydrogen chloride treatment in the final step ensures salt formation while preserving stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks. For instance, hydrogen bonds (e.g., O–H⋯N) and weak interactions (e.g., C–H⋯π) can stabilize specific conformations, as seen in related thiazolidine-carboxylic acid structures .
  • NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity of protons, confirming the relative positions of methyl and carboxylic acid groups. Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR can differentiate axial/equatorial substituents in the piperidine ring .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediately wash skin with water and pH-neutral soap if exposed.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets such as enzymes or receptors?

  • Methodological Answer : Stereochemistry directly impacts molecular recognition. For example, the (2S,4S) configuration may align functional groups (e.g., carboxylic acid) with complementary residues in target proteins. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies enthalpy changes upon interaction. Compare results with enantiomers to isolate stereospecific effects .

Q. What advanced computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability of binding poses.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonds) at active sites.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers. Validate predictions with surface plasmon resonance (SPR) assays .

Q. How can contradictory data regarding the biological activity of this compound across different assay systems be systematically resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables such as buffer composition (e.g., Tris vs. PBS) and cell line viability.
  • Orthogonal Assays : Validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) systems.
  • Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Cross-reference with crystallographic data to confirm target engagement .

Q. What strategies can be employed to improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Explore alternative counterions (e.g., sulfate, citrate) to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxylic acid moiety.
  • Co-Solvents : Use biocompatible solvents like PEG-400 or cyclodextrins in formulation. Monitor stability via HPLC under physiological conditions .

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